molecular formula C14H21NO4 B11960181 ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11960181
M. Wt: 267.32 g/mol
InChI Key: PKUDNJYCQRWPSM-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy, oxopropyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethyl 3-bromo-3-oxopropanoate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Similar structure but with an ethylamino group instead of a pyrrole ring.

    3-Ethoxy-3-oxopropylzinc bromide: Used as a reagent in organic synthesis, similar in having the ethoxy-oxopropyl group.

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)10(4)15-13(11)14(17)19-6-2/h15H,5-8H2,1-4H3

InChI Key

PKUDNJYCQRWPSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C)C(=O)OCC

Origin of Product

United States

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